N-(3-(Dimethylamino)propyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry due to their potential biological applications. For instance, the synthesis of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was reported using 4-aminophenazone, highlighting the versatility of benzamide derivatives in drug chemistry . Similarly, the synthesis of N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives was described, showing the structural modification of metoclopramide to produce compounds with gastrointestinal prokinetic activity . These studies suggest that the synthesis of benzamide derivatives often involves the modification of existing compounds to enhance or modify their biological activities.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can significantly influence their biological activity. For example, the X-ray structure characterization of antipyrine derivatives provided insights into the intermolecular interactions that stabilize the crystal packing of these compounds . The analysis revealed that hydrogen bonds and π-interactions play a crucial role in the molecular assembly, which can be critical for the biological function of these molecules. This suggests that the molecular structure of "N-(3-(Dimethylamino)propyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide" would also be important in determining its chemical and biological properties.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be modulated by the substitution pattern on the benzamide core. For instance, the differentiation between partial agonists and neutral antagonists was achieved by chemical modulation of a benzamide derivative, indicating that subtle changes in the chemical structure can lead to significant differences in biological activity . This highlights the importance of understanding the chemical reactions and interactions that benzamide derivatives can undergo, as they can be tailored for specific biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The intermolecular interactions, such as hydrogen bonding and π-interactions, not only affect the solid-state structure but also the solubility, melting point, and other physicochemical properties . These properties are essential for the pharmacokinetics and pharmacodynamics of the compounds, as they determine how the compound is absorbed, distributed, metabolized, and excreted in the body.
Scientific Research Applications
Fluorescence Probing and Imaging
A novel near-infrared fluorescence off-on probe, incorporating a structure similar to the compound , was developed to detect benzoyl peroxide (BPO) in real samples and for fluorescence imaging in living cells and zebrafish. The probe's unique composition, including an arylboronate recognition unit connected to a hemicyanine skeleton, exhibited near-infrared fluorescence emission over 700 nm and high sensitivity with a low detection limit of 47 nM. Significantly, the probe showed high selectivity toward BPO, opening possibilities for its use in quantitative and straightforward detection of BPO in various substances like wheat flour and antimicrobial agents. Furthermore, the probe's successful application in monitoring BPO in living HeLa cells and zebrafish highlights its potential for broader biosystem and in vivo studies (Tian et al., 2017).
Structural and Conformational Analysis
Compounds similar to N-(3-(Dimethylamino)propyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, specifically methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, were studied for their molecular structures using various methods including FTIR, NMR, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) was used to further investigate their molecular structures, electrostatic potentials, and frontier molecular orbitals, revealing insights into their physicochemical properties. These studies not only affirmed the consistency of molecular structures optimized by DFT with the structures determined by X-ray diffraction but also laid the groundwork for understanding the intrinsic properties of these compounds, which could be analogous to the compound of interest (Huang et al., 2021).
Safety And Hazards
Understanding the safety and hazards associated with a compound is crucial for handling and storage. Unfortunately, I couldn’t find specific safety and hazard information for "N-(3-(Dimethylamino)propyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide"1.
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O3/c1-17(2)18(3,4)24-19(23-17)15-10-7-9-14(13-15)16(22)20-11-8-12-21(5)6/h7,9-10,13H,8,11-12H2,1-6H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYIKCSVDFBBTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377756 | |
Record name | N-[3-(Dimethylamino)propyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(Dimethylamino)propyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
CAS RN |
936250-16-7 | |
Record name | N-[3-(Dimethylamino)propyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936250-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-(Dimethylamino)propyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-(N',N'-Dimethylamino)propyl]benzamide-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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